Dimethyl sulfoxide-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy:

DMSO-d6 is a highly valued solvent in nuclear magnetic resonance (NMR) spectroscopy []. Its key advantages include:

- Excellent solvating properties: It dissolves a wide range of compounds, both polar and nonpolar, making it suitable for studying various molecules [].

- High deuterium enrichment: The high concentration (over 99.9%) of deuterium (D) atoms minimizes the signal from the solvent itself in the NMR spectrum, allowing researchers to focus on the signals of interest from the sample being studied [].

- Miscibility with other solvents: It readily mixes with most other organic solvents, offering researchers flexibility in choosing the appropriate solvent system for their specific needs [].

- Compatibility with high-temperature NMR: It remains stable at high temperatures, enabling researchers to perform dynamic NMR experiments that require elevated temperatures [].

Other Research Applications:

Beyond NMR, DMSO-d6 finds applications in other areas of scientific research, such as:

- Synthesis of deuterated compounds: It can act as a deuterating agent, introducing deuterium atoms into molecules for various purposes, including studying metabolic pathways and investigating protein structures [].

- Studying biological processes: Due to its ability to dissolve various biomolecules and its relatively low toxicity, DMSO-d6 can be used in some studies of biological processes, such as protein folding and enzyme activity [].

Dimethyl sulfoxide-d6 is a deuterated derivative of dimethyl sulfoxide, a colorless liquid with the molecular formula . This compound is notable for its use as a solvent in nuclear magnetic resonance spectroscopy due to its ability to dissolve both polar and nonpolar compounds and its miscibility with a wide range of organic solvents and water. Dimethyl sulfoxide-d6 is produced by replacing hydrogen atoms in dimethyl sulfoxide with deuterium, an isotope of hydrogen, which results in unique chemical properties suitable for spectroscopic applications. The compound has a melting point of approximately 20.2 °C and a boiling point of about 55 °C at reduced pressure .

DMSO-d6 shares many of the safety concerns of regular DMSO. It is a mild skin irritant and can be harmful if swallowed. It is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DMSO-d6 [].

Here are some additional points to consider:

- Deutero-isotope exchange: While considered relatively safe, long-term exposure to deuterated solvents like DMSO-d6 can lead to the exchange of hydrogen atoms in the body with deuterium. The long-term effects of this exchange are not fully understood [].

- Flammability: DMSO-d6 has a similar flammability profile to regular DMSO, with a high flash point (around 95 °C) []. However, exercise caution as organic solvents can be flammable in concentrated forms.

This reaction highlights the nucleophilic nature of the sulfur atom in dimethyl sulfoxide-d6. Additionally, the compound can undergo deprotonation to form carbanions when treated with strong bases such as lithium diisopropylamide or sodium hydride .

The synthesis of dimethyl sulfoxide-d6 involves heating dimethyl sulfoxide in heavy water () with a basic catalyst such as calcium oxide. This method does not achieve complete conversion to the deuterated product in one step; therefore, repeated cycles of removing water and replenishing it with are necessary to drive the reaction toward full deuteration .

Dimethyl sulfoxide-d6 is primarily used as a solvent in nuclear magnetic resonance spectroscopy due to its isotopic purity and lack of interfering signals in proton NMR spectra. It allows for high-resolution studies of molecular structures and dynamics without contributing extraneous peaks that could complicate analysis . Additionally, it serves as a solvent for various organic reactions and can be utilized in research settings that require precise isotopic labeling.

Research on interaction studies involving dimethyl sulfoxide-d6 often focuses on its role as a solvent in spectroscopic techniques rather than direct chemical interactions. Its ability to solvate different compounds makes it valuable for studying reaction mechanisms and molecular interactions in solution. The unique properties of dimethyl sulfoxide-d6 facilitate investigations into molecular dynamics and conformational changes without interference from solvent signals .

Dimethyl sulfoxide-d6 shares similarities with several other compounds, particularly other deuterated solvents and aprotic solvents. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl sulfoxide | Widely used as an industrial solvent; exhibits biological activity. | |

| Deuterated acetonitrile | Commonly used as an NMR solvent; less polar than dimethyl sulfoxide-d6. | |

| Deuterated tetrahydrofuran | Used in NMR spectroscopy; offers different solvation properties compared to dimethyl sulfoxide-d6. | |

| Deuterated methanol | Another NMR solvent; more polar than dimethyl sulfoxide-d6 but less versatile. |

Uniqueness: Dimethyl sulfoxide-d6 stands out due to its dual ability to dissolve both polar and nonpolar substances while remaining inert in proton NMR applications, making it particularly advantageous for high-resolution studies where background signals must be minimized .

Origins of Dimethyl Sulfoxide and Early Applications

DMSO was first synthesized in 1866 by Russian chemist Alexander Zaytsev through the oxidation of dimethyl sulfide. However, its deuterated counterpart emerged nearly a century later as NMR spectroscopy gained prominence in the 1950s. The need for solvents with minimal proton signal interference drove the development of DMSO-d6, leveraging deuterium's nuclear spin properties.

Key Milestones in DMSO-d6 Development:

Technological Innovations in Synthesis

Modern production employs optimized exchange protocols:

- Base-catalyzed deuterium exchange: Utilizes D₂O and catalysts like CaO or KOH at 90-95°C to replace hydrogens in DMSO.

- Equilibrium-driven purification: Repeated water removal shifts reaction toward full deuteration, achieving >99.95% isotopic purity.

- Quality control metrics: Residual H₂O <0.03% (v/v) and TMS (tetramethylsilane) standardization ensure NMR reproducibility.

Deuteration Patterns and Structural Implications

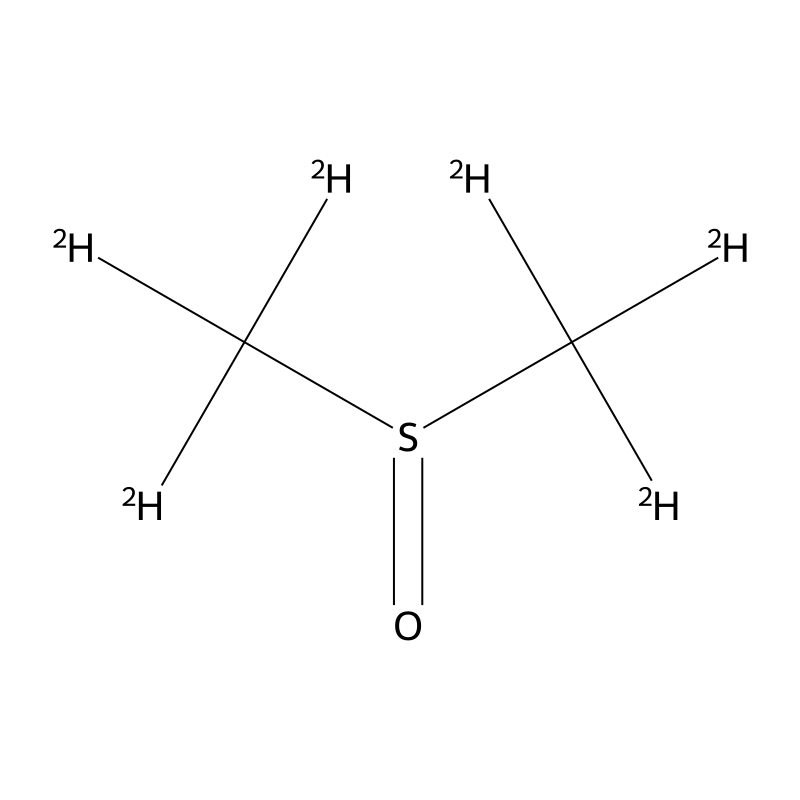

Dimethyl sulfoxide-d6, with the chemical formula C₂D₆OS, represents a fully deuterated isotopologue of dimethyl sulfoxide where all six hydrogen atoms have been systematically replaced with deuterium atoms [1] [5]. The deuteration pattern in this compound is comprehensive, affecting both methyl groups attached to the sulfur center, resulting in the structure ((CD₃)₂S=O) [1]. This complete hydrogen-to-deuterium substitution fundamentally alters the vibrational characteristics of the molecule while preserving its essential structural framework [2].

The molecular geometry of dimethyl sulfoxide-d6 maintains the same trigonal pyramidal structure as its non-deuterated counterpart, characterized by idealized Cs symmetry [18] [19]. Critical structural parameters remain essentially unchanged upon deuteration, with the sulfur-oxygen bond length measuring 167.8 pm and sulfur-carbon bond lengths of 186.2 pm [18] [19]. The bond angles are preserved, with the oxygen-sulfur-carbon angle at 105.1° and the carbon-sulfur-carbon angle at 98.0° [18] [19] [21].

| Parameter | Value |

|---|---|

| S=O Bond Length (pm) | 167.8 |

| S-C Bond Length (pm) | 186.2 |

| O-S-C Bond Angle (°) | 105.1 |

| C-S-C Bond Angle (°) | 98.0 |

| Molecular Geometry | Trigonal Pyramidal |

| Symmetry Group | Cs (Idealized) |

The deuteration process introduces subtle but measurable changes in the physical properties of the compound [2] [8]. The molecular weight increases from 78.13 g/mol for regular dimethyl sulfoxide to 84.17 g/mol for the deuterated form, representing a mass increase of 6.04 atomic mass units [2] [8]. The density also increases slightly from 1.10 g/cm³ to 1.19 g/cm³, reflecting the higher atomic mass of deuterium compared to hydrogen [8] [12].

The carbon-deuterium bonds in dimethyl sulfoxide-d6 exhibit enhanced bond strength compared to their carbon-hydrogen counterparts [15]. This strengthening arises from the lower zero-point energy associated with the heavier deuterium isotope, which results in C-D bond dissociation energies of approximately 341.4 kJ/mol compared to 338.0 kJ/mol for C-H bonds [15]. This difference, while seemingly modest, has profound implications for the compound's chemical behavior and spectroscopic properties [14] [17].

Isotopologue Characteristics Relevant to Research Applications

The isotopologue characteristics of dimethyl sulfoxide-d6 make it particularly valuable for nuclear magnetic resonance spectroscopy applications [1] [5] [27]. The complete deuteration eliminates all proton signals that would otherwise interfere with sample analysis, as pure deuterated dimethyl sulfoxide shows no peaks in ¹H nuclear magnetic resonance spectroscopy [1] [5]. This property stems from the different nuclear spin characteristics of deuterium (spin = 1) compared to hydrogen (spin = 1/2) [29].

| Property | Dimethyl Sulfoxide | Dimethyl Sulfoxide-d6 |

|---|---|---|

| Molecular Formula | C₂H₆OS | C₂D₆OS |

| Molecular Weight (g/mol) | 78.13 | 84.17 |

| Density (g/cm³) | 1.10 | 1.19 |

| ¹H NMR Chemical Shift (ppm) | 2.50 | No signal |

| ¹³C NMR Chemical Shift (ppm) | 39.52 | 39.52 (septet) |

Commercial samples of dimethyl sulfoxide-d6 typically maintain isotopic purity levels of 99.8% or higher [8] [12]. However, even these high-purity samples contain trace amounts of incompletely deuterated species, most notably dimethyl sulfoxide-d5, which produces a characteristic residual ¹H nuclear magnetic resonance signal at 2.50 ppm appearing as a quintet with a coupling constant of 1.9 Hz [1] [5]. The ¹³C chemical shift of dimethyl sulfoxide-d6 appears at 39.52 ppm as a septet due to coupling with the six equivalent deuterium nuclei [1] [5].

The deuterium isotope effects manifest in various spectroscopic and analytical applications [14] [17] [26]. These effects extend beyond immediate neighbors and can influence chemical shifts of carbon atoms located several bonds away from the deuteration site [14] [17]. Long-range deuterium isotope effects have been documented to affect ¹³C nuclear magnetic resonance chemical shifts in complex molecular systems, providing valuable structural information [14] [17].

| Application Area | Specific Use | Research Advantage |

|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | Solvent for ¹H and ¹³C experiments | No interfering ¹H signals |

| Pharmaceutical Research | Drug metabolism and pharmacokinetics studies | Enhanced stability analysis |

| Mechanistic Studies | Deuterium isotope effect investigations | Clear mechanistic insights |

| Structural Biology | High-temperature nuclear magnetic resonance studies | Excellent solvation properties |

| Metabolomics | Isotope labeling for quantitative analysis | Internal standard capabilities |

The kinetic isotope effects associated with dimethyl sulfoxide-d6 make it valuable for mechanistic studies [7] [15]. Primary kinetic isotope effects typically range from 2 to 8 when C-H bonds are replaced with C-D bonds in rate-determining steps [15]. These effects provide crucial information about reaction mechanisms and transition state structures in organic and biochemical processes [7].

Structural Comparisons with Non-deuterated Dimethyl Sulfoxide

The structural comparison between dimethyl sulfoxide and dimethyl sulfoxide-d6 reveals that deuteration preserves the fundamental molecular architecture while introducing subtle modifications in bond characteristics and physical properties [2] [15]. Both compounds maintain identical connectivity patterns and molecular geometries, with the sulfur atom adopting tetrahedral coordination when considering the lone pair of electrons [18] [19].

The most significant structural difference lies in the vibrational properties of the carbon-deuterium bonds compared to carbon-hydrogen bonds [15] [17]. The reduced vibrational frequency of C-D bonds, approximately √2 times lower than C-H bonds due to the mass difference, affects the overall molecular dynamics [15]. This reduced vibrational amplitude contributes to the slightly enhanced stability of the deuterated form under certain conditions [15].

Bond length measurements show minimal differences between the two isotopologues, with any variations falling within experimental error margins [22]. The S=O bond length remains at 167.8 pm in both compounds, while S-C bond lengths maintain their 186.2 pm distance [18] [19]. The preservation of these critical structural parameters ensures that dimethyl sulfoxide-d6 retains the excellent solvation properties that make dimethyl sulfoxide valuable in chemical research [4] [8].

The polar aprotic nature of both compounds remains unchanged, with both exhibiting high dielectric constants and the ability to dissolve a wide range of organic and inorganic substances [4] [8]. The hydrogen bonding capacity of the sulfur-oxygen group is preserved in the deuterated form, maintaining the compound's ability to form hydrogen bonds with protic solvents and solutes [24].

Thermal properties show remarkable similarity between the two isotopologues [2] [8]. Both compounds exhibit boiling points of 189°C, indicating that the deuteration does not significantly affect the intermolecular forces responsible for liquid-vapor equilibria [2] [8]. The melting point increases slightly from 19°C for dimethyl sulfoxide to 20.2°C for dimethyl sulfoxide-d6, reflecting the subtle changes in crystal packing forces [8] [12].

The photochemical behavior of dimethyl sulfoxide-d6 differs from its non-deuterated analog due to the altered vibrational modes [9]. Upon photoirradiation at wavelengths between 193 and 222 nm, dimethyl sulfoxide-d6 undergoes photodissociation to generate CD₃ radical species [9]. These deuterated methyl radicals have been successfully analyzed using infrared diode laser absorption spectroscopy, providing insights into photochemical reaction mechanisms [9].

| Isotopic Property | Value/Description |

|---|---|

| Number of Deuterium Atoms | 6 (complete substitution) |

| Isotopic Purity | ≥99.8% (commercial grade) |

| Mass Increase | +6.04 atomic mass units |

| C-D Bond Strength vs C-H | C-D: ~341.4, C-H: ~338.0 kJ/mol |

| Zero-Point Energy | Lower for C-D bonds |

| Primary Kinetic Isotope Effect | 2-8 fold difference |

The hygroscopic properties of both compounds remain comparable, with dimethyl sulfoxide-d6 exhibiting similar moisture sensitivity to its non-deuterated counterpart [8] [12]. This characteristic necessitates careful storage conditions to prevent water uptake, which could compromise the isotopic purity and spectroscopic utility of the deuterated solvent [8] [12].

Synthetic Pathways for Dimethyl Sulfoxide-d6

Catalytic Exchange Reactions with Heavy Water

The most widely employed industrial method for producing dimethyl sulfoxide-d6 involves catalytic exchange reactions with heavy water (D2O) under basic conditions. This fundamental approach utilizes the principle of hydrogen-deuterium exchange to achieve comprehensive deuteration of the methyl groups in dimethyl sulfoxide [1] [2] [3].

Calcium Oxide Catalyzed Exchange

The calcium oxide-catalyzed exchange represents the standard industrial method for dimethyl sulfoxide-d6 production. In this process, dimethyl sulfoxide is heated with heavy water in the presence of calcium oxide as a basic catalyst at temperatures ranging from 90-95°C for 1-3 hours [1] [4] [3]. The reaction proceeds through a base-catalyzed mechanism where the calcium oxide facilitates the deprotonation of methyl groups, enabling deuterium incorporation from the heavy water medium.

The reaction does not achieve complete conversion to the fully deuterated product in a single cycle, necessitating multiple exchange cycles to drive the equilibrium toward the desired dimethyl sulfoxide-d6 product [1] [3]. During each cycle, the water produced must be removed and replaced with fresh heavy water to maintain the driving force for deuterium incorporation. This iterative process typically requires 3-5 cycles to achieve deuterium incorporation levels exceeding 99.8% [4] [3].

Potassium Carbonate Catalyzed Systems

Alternative catalytic systems employing potassium carbonate have demonstrated effectiveness in promoting hydrogen-deuterium exchange reactions. Research has shown that potassium carbonate in combination with crown ethers can enhance the deuteration efficiency, achieving deuterium incorporation levels of 85-98% under optimized conditions [5] [6]. The combination of K2CO3 with 18-crown-6 as a phase transfer catalyst operates at temperatures of 80°C for 12 hours, providing a more controlled reaction environment compared to stronger basic catalysts.

Sodium and Potassium Hydroxide Systems

Strong alkali hydroxides, particularly sodium hydroxide and potassium hydroxide, have been employed as catalysts for hydrogen-deuterium exchange reactions. These systems operate at elevated temperatures of 120°C and can achieve deuterium incorporation rates of 87-100% within 4-20 hours [7] [8] [9]. The mechanism involves base-promoted deprotonation of the methyl groups, followed by deuterium incorporation from the heavy water solvent medium.

Studies have demonstrated that the electronic effects of substrates significantly influence the deuteration efficiency, with electron-withdrawing groups enhancing the acidity of adjacent methyl groups and facilitating more rapid deuterium exchange [7] [8]. The reaction conditions must be carefully controlled to prevent decomposition of the dimethyl sulfoxide substrate under strongly basic conditions.

Equilibrium-driven Synthesis Approaches

Equilibrium-driven synthesis strategies represent an alternative approach to dimethyl sulfoxide-d6 production, utilizing thermodynamic principles to maximize deuterium incorporation through controlled equilibrium manipulation.

Thermal Equilibration Methods

Thermal equilibration approaches exploit the temperature dependence of hydrogen-deuterium exchange equilibria to achieve high levels of deuteration. Research has shown that heating dimethyl sulfoxide with excess heavy water at temperatures of 80-120°C for 2-8 hours can achieve deuterium incorporation levels of 87-95% [10] [11]. The process is thermodynamically driven, with higher temperatures favoring the forward reaction according to Le Chatelier's principle.

The sulfoxonium metathesis reaction represents a novel equilibrium-driven approach, where trimethylsulfoxonium iodide (TMSOI) undergoes metathesis with dimethyl sulfoxide-d6 to produce trideuteromethylated products [10]. This process involves initial reversible decomposition of TMSOI, followed by reaction with dimethyl sulfoxide-d6 to form deuterated sulfoxonium intermediates. The equilibrium is driven toward product formation by using excess dimethyl sulfoxide-d6 and elevated temperatures.

Isotopic Equilibrium Optimization

Advanced equilibrium-driven approaches focus on optimizing isotopic equilibrium conditions to maximize deuterium incorporation while minimizing side reactions. Variable-temperature nuclear magnetic resonance studies have provided insights into the thermodynamic parameters governing hydrogen-deuterium exchange equilibria in dimethyl sulfoxide systems [11] [12].

The equilibrium-driven synthesis approach offers several advantages, including reduced catalyst requirements and improved selectivity for deuterium incorporation. However, the process typically requires longer reaction times and careful temperature control to achieve optimal results [10] [11].

Metathesis-Based Equilibrium Systems

Metathesis-based equilibrium systems utilize the reversible nature of sulfoxonium formation to achieve deuterium incorporation. The process involves combining non-deuterated sulfoxonium precursors with dimethyl sulfoxide-d6 under thermal conditions, allowing equilibrium to establish between deuterated and non-deuterated species [10]. The excess dimethyl sulfoxide-d6 drives the equilibrium toward the desired deuterated products.

Time-dependent monitoring of these equilibrium processes has revealed that deuterium incorporation proceeds through multiple intermediate species, with the rate of deuteration being dependent on temperature, concentration ratios, and reaction time [10]. Optimization of these parameters enables achievement of deuterium incorporation levels comparable to catalytic exchange methods.

Purification Techniques and Research-grade Preparation

The preparation of research-grade dimethyl sulfoxide-d6 requires sophisticated purification techniques to remove impurities and achieve the high purity levels demanded for nuclear magnetic resonance spectroscopy applications.

Vacuum Distillation Methods

Vacuum distillation represents the most effective method for achieving high-purity dimethyl sulfoxide-d6 suitable for research applications. The process involves careful fractional distillation under reduced pressure to remove water and volatile organic impurities while preventing thermal decomposition of the product [13] [14]. Research-grade preparations typically achieve purity levels of 99.5-99.9% with water content below 50 ppm through optimized vacuum distillation protocols.

The distillation process must be conducted under carefully controlled conditions to prevent the formation of dimethyl sulfide and other decomposition products. Studies have shown that maintaining pH around 8 during distillation or adding sodium oxalate as a stabilizer can prevent acid-catalyzed decomposition reactions [15] [14]. The distillation temperature is typically maintained at 80°C under reduced pressure, with the product collected as a middle fraction to ensure maximum purity.

Molecular Sieve Dehydration

Molecular sieve dehydration using 4Å molecular sieves provides an effective method for removing trace water from dimethyl sulfoxide-d6 preparations. This technique can achieve water contents below 100 ppm while maintaining deuterium incorporation levels above 99% [16] [14]. The process involves storing the dimethyl sulfoxide-d6 over activated molecular sieves in a dry atmosphere for extended periods, typically 1-2 weeks.

The effectiveness of molecular sieve dehydration depends on several factors, including the activation temperature of the sieves, the contact time, and the initial water content of the dimethyl sulfoxide-d6 [16] [14]. Properly activated 4Å molecular sieves can reduce water content to levels suitable for most research applications while avoiding the thermal stress associated with distillation methods.

Ion Exchange Purification

Ion exchange purification techniques have been developed to remove metal cations and other ionic impurities from dimethyl sulfoxide-d6 preparations. Sulphonic acid-type ion exchange resins with ammonium sulfonate active groups have proven effective in reducing alkali and alkaline earth metal cations [17]. This purification method can achieve purity levels of 99.2-99.8% with water content below 200 ppm.

The ion exchange process involves treating the dimethyl sulfoxide-d6 with the resin under controlled conditions, followed by separation of the liquid purified product from the solid resin. The method is particularly effective for removing metal catalyst residues that may remain from the synthesis process [17].

Chromatographic Purification Methods

Advanced chromatographic purification methods have been developed for achieving the highest purity levels required for specialized research applications. These methods utilize alumina columns, silica gel chromatography, and specialized stationary phases to remove trace organic impurities [16] [18]. Gas chromatographic purification represents the most sophisticated approach, capable of achieving purity levels of 99.8-99.95% with water content below 20 ppm.

The chromatographic methods require careful optimization of mobile phase composition, flow rates, and column parameters to achieve effective separation of dimethyl sulfoxide-d6 from impurities. Studies have shown that standard chromatographic purification methods may not be completely effective for removing certain persistent impurities, such as dimethyl sulfide, which requires specialized treatment protocols [16].

Enrichment Strategies for High Deuterium Incorporation

Achieving maximum deuterium incorporation in dimethyl sulfoxide-d6 requires specialized enrichment strategies that go beyond conventional synthesis methods.

Sequential Heavy Water Exchange

Sequential heavy water exchange represents the most reliable strategy for achieving deuterium incorporation levels exceeding 99.8%. This approach involves multiple cycles of exchange with fresh heavy water, with each cycle driving the equilibrium further toward complete deuteration [1] [3]. The process typically requires 3-5 exchange cycles, with intermediate removal of water and replacement with fresh heavy water to maintain the driving force for deuterium incorporation.

The effectiveness of sequential exchange depends on several parameters, including the heavy water purity, exchange temperature, reaction time, and catalyst concentration. Research has demonstrated that using heavy water with deuterium content exceeding 99.8% is essential for achieving final products with comparable deuterium incorporation levels [1] [3].

Catalytic Cycle Optimization

Advanced catalytic cycle optimization strategies focus on maximizing deuterium incorporation through careful control of reaction parameters. Studies have shown that the choice of catalyst, reaction temperature, and reaction time significantly influence the final deuterium incorporation levels [6] [9]. Optimization of these parameters can achieve deuterium incorporation levels of 99.6-99.9% in research-grade preparations.

The catalytic cycle optimization approach involves systematic investigation of catalyst systems, including alkali metal carbonates, hydroxides, and organometallic catalysts. Research has demonstrated that certain catalyst combinations, such as potassium carbonate with crown ethers, can enhance deuteration efficiency while operating under milder conditions [5] [6].

Isotopic Distillation Techniques

Isotopic distillation techniques exploit the small but measurable differences in vapor pressure between deuterated and non-deuterated species to achieve isotopic enrichment. This specialized approach can achieve deuterium incorporation levels of 99.9-99.95%, representing the highest purity levels attainable through physical separation methods [19] [20].

The isotopic distillation process requires specialized equipment and careful control of operating parameters to achieve effective isotopic separation. The technique is typically reserved for applications requiring the highest possible deuterium incorporation levels, such as precision nuclear magnetic resonance studies and isotopic labeling experiments.

Membrane Separation Methods

Membrane separation methods represent an emerging approach for isotopic enrichment in dimethyl sulfoxide-d6 production. These techniques utilize selective permeation through specialized membranes to separate deuterated from non-deuterated species [21] [19]. While still in development, membrane separation methods offer potential advantages in terms of energy efficiency and continuous operation.

The effectiveness of membrane separation depends on the membrane material, operating pressure, temperature, and feed composition. Research has shown that certain polymer membranes can achieve significant isotopic enrichment factors, making them potentially viable for industrial-scale dimethyl sulfoxide-d6 production [21] [19].

Enzymatic Deuteration Approaches

Enzymatic deuteration approaches represent a novel strategy for achieving site-specific deuterium incorporation in dimethyl sulfoxide-d6. These methods utilize deuterated cofactors and specialized enzyme systems to catalyze deuterium incorporation under mild conditions [20]. While achieving lower deuterium incorporation levels (95-98%) compared to chemical methods, enzymatic approaches offer advantages in terms of selectivity and environmental compatibility.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 3 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant